Ethoxyquin
Overview
Description
Ethoxyquin is a quinoline-based antioxidant used as a food preservative in certain countries and originally to control scald on pears after harvest . It is used as a preservative in some pet foods to slow the development of rancidity of fats .
Synthesis Analysis
Ethoxyquin is synthesized from p-aminophenyl ether and acetone . The reaction is carried out at a temperature of 110 °C, and the reaction time is 8 hours .
Molecular Structure Analysis
Ethoxyquin has a chemical formula of C14H19NO . It is a small molecule with a molar mass of 217.312 g·mol −1 .
Chemical Reactions Analysis
Ethoxyquin is known to have oxidation products, including ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM), which can be found in animal tissues . A gas chromatography-tandem mass spectrometry method was developed for the simultaneous determination of EQ, EQI, and EQDM in swine tissues .
Physical And Chemical Properties Analysis
Ethoxyquin has a melting point of less than 25 °C and a boiling point of 123–125 °C at 2 mmHg . It is a small molecule with a molar mass of 217.312 g·mol −1 .
Scientific Research Applications
Antioxidant Effects in Animal Feed
Ethoxyquin (EQ) is primarily known for its role as an antioxidant in animal feed, preventing lipid peroxidation. This property is crucial in preserving the quality and safety of feed for livestock and fish. Monsanto Company, the manufacturer of EQ, conducted tests demonstrating its safety, although some harmful effects were noted in the 1980s, leading to further studies on its toxicity (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Inhibition of Carcinogenic Effects
EQ has been studied for its ability to inhibit the carcinogenic effects of certain substances. For instance, it was found to reduce the hepatocarcinogenic effects of aflatoxin B1 in rats, particularly when both compounds were administered simultaneously (Cabral & Neal, 1983).
Photochemical Behavior in Environment
Research has also explored the fate of EQ in the environment, especially its stability and photochemical behavior in surface waters. The degradation kinetics and the influence of factors like pH on the degradation rate of EQ have been examined, providing insights into its environmental impact (Toure Bintou et al., 2015).
Role in Preventing Neurotoxicity
An intriguing application of EQ is in the field of neuroprotection. It has been identified as effective against toxic neuropathies, such as those induced by chemotherapy agents like cisplatin and paclitaxel. EQ's neuroprotective mechanism appears to be mediated through its interaction with certain proteins involved in cellular stress responses (Zhu et al., 2016).
Analytical Detection Methods
Efforts have been made to develop sensitive and accurate methods for the detection of EQ in various products, including pet foods and feeds. Liquid chromatography-electrochemical detection techniques have been employedfor this purpose, offering a reliable approach to assess the presence and concentration of EQ in different samples (Rodríguez-Gómez et al., 2018).
Genotoxicity and Cytotoxicity Studies
Ethoxyquin's potential for causing DNA damage and cytotoxicity has been a subject of study, particularly in human peripheral lymphocytes. Investigations have revealed that EQ can induce DNA damage in a dose-dependent manner, highlighting the importance of understanding its biological impact at the cellular level (Blaszczyk, 2006).
Influence on Selenium Utilization
In poultry science, EQ has been observed to interact with dietary elements, specifically influencing the utilization of selenium in chickens. This interaction suggests a broader role of EQ in nutrient metabolism and its potential effects on animal health (Combs, 1978).
Immunological Impact in Aquaculture
In aquaculture, particularly with tilapia, EQ has been studied for its effects on fish immunity. Despite its antioxidant properties, high levels of EQ in feed have been linked to immunosuppression, raising concerns about its use in aquaculture feeds (Yamashita et al., 2009).
Safety And Hazards
Ethoxyquin is harmful if swallowed, and exposure to the chemical can cause skin irritation along with eye irritation . Ethoxyquin can also cause skin sensitization (allergic reactions), lacrimation, depression, reproductive effects, liver effects, kidney effects, and thyroid effects . Dermatitis may also occur .
Future Directions
The demand for ethoxyquin has been significantly high in the aquaculture industry and is expected to witness a remarkable surge in the years to come . The increasing demand for fish and fishmeal products in emerging economies will aid the growth of the market . Apart from this, the poultry industry is also anticipated to report a healthy rise in the demand for ethoxyquin in the near future due to the rise in poultry consumption .
properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECIPOUIJURFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Record name | ETHOXYQUIN | |
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Related CAS |
63301-91-7 | |
Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9020582 | |
Record name | Ethoxyquin | |
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Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |
Record name | ETHOXYQUIN | |
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Boiling Point |
253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |
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Flash Point |
225 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | ETHOXYQUIN | |
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Density |
1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |
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Vapor Density |
7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |
Record name | ETHOXYQUIN | |
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Vapor Pressure |
1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |
Record name | ETHOXYQUIN | |
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Product Name |
Ethoxyquin | |
Color/Form |
YELLOW LIQUID | |
CAS RN |
91-53-2, 63301-91-7 | |
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Melting Point |
less than 32 °F (NTP, 1992), Approximately 0 °C | |
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Citations
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